



# Application Note: Flow Cytometry Analysis of CCR2 Inhibition by BMS-753426

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-753426 |           |
| Cat. No.:            | B15606330  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis involved in recruiting monocytes and macrophages to sites of inflammation.[1][2][3][4] This pathway is implicated in the pathogenesis of various inflammatory diseases, metabolic syndromes, and cancer.[1][2][3] BMS-753426 is a potent, selective, and orally bioavailable antagonist of CCR2, designed to block the downstream signaling cascade initiated by CCL2 binding.[4][5][6][7][8] Flow cytometry is a powerful tool for quantifying the inhibitory activity of compounds like BMS-753426 at the single-cell level. This document provides detailed protocols for assessing CCR2 inhibition using competitive ligand binding and receptor internalization assays.

Mechanism of Action: The CCL2/CCR2 Signaling Axis CCR2 is a G-protein coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and certain T-cell subsets.[4] [9] The binding of CCL2 to CCR2 triggers a conformational change in the receptor, activating intracellular signaling pathways such as PI3K/Akt, JAK/STAT, and MAPK.[1][9][10] These pathways collectively promote cell survival, proliferation, and chemotaxis, leading to the migration of inflammatory cells.[3][9] BMS-753426 acts as an antagonist, binding to CCR2 and preventing CCL2 from activating these downstream events.





Click to download full resolution via product page

Caption: CCR2 signaling pathway and its inhibition by BMS-753426.

## **Quantitative Data Summary**

The inhibitory potential of **BMS-753426** has been characterized in various assays. The following tables summarize key quantitative metrics for this compound.

Table 1: In Vitro Activity of BMS-753426

| Parameter    | Description                                                 | Value  | Reference |
|--------------|-------------------------------------------------------------|--------|-----------|
| Binding IC50 | Concentration for 50% inhibition of ligand binding to CCR2. | 2.7 nM | [5]       |

| Chemotaxis IC<sub>50</sub>| Concentration for 50% inhibition of human PBMC migration towards CCL2. | 0.8 nM |[5] |

Table 2: In Vivo Efficacy of BMS-753426 in hCCR2 Knock-In Mice



| Oral Dose | Monocyte/Macroph<br>age Influx<br>Inhibition | EC50                      | Reference           |
|-----------|----------------------------------------------|---------------------------|---------------------|
| 1 mg/kg   | 28%                                          | \multirow{3}{}{3.9<br>nM} | \multirow{3}{}{[5]} |
| 25 mg/kg  | 74%                                          |                           |                     |

| 100 mg/kg | 78% | | |

## **Experimental Protocols**

Two primary flow cytometry-based methods are presented to evaluate the pharmacodynamic effect of **BMS-753426**: a competitive ligand binding assay and a chemokine-induced receptor internalization assay.

## **Protocol 1: Competitive Ligand Binding Assay**

Principle: This assay measures the ability of **BMS-753426** to compete with a fluorescently labeled CCL2 ligand (e.g., CCL2-AF647) for binding to CCR2 on the cell surface. A reduction in fluorescence intensity on the cell surface indicates successful competitive binding by the inhibitor.





Click to download full resolution via product page

Caption: Workflow for the competitive ligand binding assay.



#### Methodology:

#### Cell Preparation:

- Isolate human peripheral blood mononuclear cells (PBMCs) using a density gradient (e.g., Ficoll-Paque) or use a cell line known to express CCR2 (e.g., THP-1 monocytes).
- Wash cells twice with cold staining buffer (e.g., PBS + 2% FBS).
- Resuspend cells to a concentration of 1-2 x 10<sup>6</sup> cells/mL in staining buffer.
- Aliquot 100 μL of the cell suspension into flow cytometry tubes.

#### · Inhibitor Incubation:

- Prepare serial dilutions of BMS-753426 in staining buffer. Include a vehicle-only control (e.g., 0.1% DMSO).
- Add the BMS-753426 dilutions or vehicle control to the cell aliquots.
- Incubate for 15-30 minutes at 4°C.

#### Ligand Staining:

- Add a pre-titered, saturating concentration of fluorescently labeled CCL2 (e.g., CCL2-AF647) to each tube.
- Incubate for 30-60 minutes at 4°C in the dark to prevent receptor internalization.

#### Wash and Acquisition:

- Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes between washes.
- Resuspend the final cell pellet in 300-500 μL of staining buffer.
- Acquire data on a flow cytometer.
- Data Analysis:



- Gate on the monocyte population using forward and side scatter (FSC/SSC) and a monocyte-specific marker like CD14.
- Determine the Median Fluorescence Intensity (MFI) of the labeled CCL2 for each sample.
- Calculate the Percent Inhibition using the formula: % Inhibition = (1 (MFI\_inhibitor MFI\_unstained)) / (MFI\_vehicle MFI\_unstained)) \* 100
- Plot the % Inhibition against the log concentration of BMS-753426 to determine the IC₅₀ value.

## Protocol 2: Chemokine-Induced Receptor Internalization Assay

Principle: Upon binding of CCL2, CCR2 is rapidly internalized from the cell surface.[11] This assay measures the ability of **BMS-753426** to prevent this ligand-induced internalization.[12] The level of CCR2 remaining on the cell surface after CCL2 challenge is quantified using a fluorescently labeled anti-CCR2 antibody. Higher fluorescence indicates successful inhibition of internalization.





Click to download full resolution via product page

Caption: Workflow for the receptor internalization assay.



#### Methodology:

- Cell Preparation:
  - Prepare cells (e.g., human PBMCs) as described in Protocol 1. Resuspend in assay buffer (e.g., RPMI + 1% BSA).
- Inhibitor Incubation:
  - Aliquot 100 μL of cell suspension into flow tubes.
  - Add serial dilutions of BMS-753426 or vehicle control. Include two key controls:
    - No Ligand Control (Max Signal): Cells with vehicle only, no CCL2.
    - Ligand Only Control (Min Signal): Cells with vehicle, challenged with CCL2.
  - Incubate for 15-30 minutes at 37°C.
- Ligand Challenge:
  - Add a pre-determined concentration of unlabeled CCL2 (e.g., 10 nM) to all tubes except the "No Ligand Control".
  - Incubate for 30 minutes at 37°C to induce receptor internalization.[11][13]
  - Stop the internalization process by placing tubes on ice and adding 2 mL of cold staining buffer.
- Surface CCR2 Staining:
  - Centrifuge cells at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
  - Resuspend the cell pellet in 100 μL of staining buffer containing a fluorescently labeled anti-CCR2 antibody (and other markers like anti-CD14).
  - Incubate for 30 minutes at 4°C in the dark.
- Wash and Acquisition:



- Wash cells twice with cold staining buffer.
- Resuspend the final pellet in 300-500 μL of staining buffer and acquire data on a flow cytometer.
- Data Analysis:
  - Gate on the CD14+ monocyte population.
  - Determine the MFI of the anti-CCR2 antibody for each sample.
  - Calculate the Percent Inhibition of Internalization using the formula: % Inhibition =
    ((MFI inhibitor MFI ligand) / (MFI no ligand MFI ligand)) \* 100
  - Plot the % Inhibition against the log concentration of BMS-753426 to determine the IC₅₀ value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of the CCL2-CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting -PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-753426 | CCR2 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. BMS-753426 Immunomart [immunomart.com]
- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Flow Cytometry Protocol with Chemokines Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 12. researchgate.net [researchgate.net]
- 13. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of CCR2 Inhibition by BMS-753426]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606330#flow-cytometry-analysis-of-ccr2-inhibition-by-bms-753426]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com